molecular formula C18H14 B14591096 1,1'-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene CAS No. 61423-01-6

1,1'-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene

Cat. No.: B14591096
CAS No.: 61423-01-6
M. Wt: 230.3 g/mol
InChI Key: JDHKHJVDABGKQH-UHFFFAOYSA-N
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Description

1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is an organic compound with a unique structure characterized by a hexa-1,2,4,5-tetraene core linked to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene typically involves the coupling of benzene derivatives with a hexa-1,2,4,5-tetraene precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the tetraene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Hexatetraene: A simpler compound with a similar tetraene core but lacking the benzene rings.

    Benzene: A fundamental aromatic compound that shares the benzene ring structure.

    Pyridine: An aromatic heterocycle similar to benzene but containing a nitrogen atom.

Uniqueness

1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is unique due to its combination of a tetraene core and benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

61423-01-6

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-16H

InChI Key

JDHKHJVDABGKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C=CC=C=CC2=CC=CC=C2

Origin of Product

United States

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